1,1,3-Trimethylsilinan-2-one
Description
1,1,3-Trimethylsilinan-2-one is a silicon-containing cyclic ketone with a six-membered ring structure, where a silicon atom replaces one carbon atom in the cyclohexanone framework. The trimethylsilyl (Si(CH₃)₃) groups at positions 1 and 3 confer unique steric and electronic properties, distinguishing it from conventional carbon-based ketones. Silicon’s larger atomic radius and lower electronegativity influence bond lengths, ring strain, and reactivity.
Properties
CAS No. |
100281-05-8 |
|---|---|
Molecular Formula |
C8H16OSi |
Molecular Weight |
156.30 g/mol |
IUPAC Name |
1,1,3-trimethylsilinan-2-one |
InChI |
InChI=1S/C8H16OSi/c1-7-5-4-6-10(2,3)8(7)9/h7H,4-6H2,1-3H3 |
InChI Key |
JKBKMPXGUAAMQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC[Si](C1=O)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Analogues
1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one (Fenchone Derivative)
- Structure : A bicyclic carbon-based ketone with a rigid bicyclo[2.2.1]heptane framework.
- Key Differences: Ring Strain: The bicyclic structure introduces significant strain compared to the silicon-containing six-membered silinanone, which benefits from longer Si–C bonds reducing torsional strain . Reactivity: The carbonyl group in fenchone derivatives is more electrophilic due to carbon’s higher electronegativity, whereas the silinanone’s ketone may exhibit attenuated reactivity due to silicon’s electron-donating effects.
- Applications: Fenchone derivatives are used in fragrances and pharmaceuticals, while silinanones may find utility in materials science due to silicon’s thermal stability .
3-Ethyl-3-hydroxy-1-methylindolin-2-one
- Structure: A carbon-based indolinone with a hydroxyl and ethyl substituent.
- Key Differences: Electronic Effects: The indolinone’s aromatic π-system enhances conjugation, unlike the silinanone’s aliphatic silicon ring. Biological Activity: Indolinones are explored for medicinal applications (e.g., kinase inhibitors), whereas silinanones’ bioactivity remains less studied .
Silicon-Containing Analogues
((6,7-Dimethoxy-1-vinyl-1,2,3,4-tetrahydronaphthalen-1-yl)oxy)trimethylsilane
- Structure : A silyl ether with a tetralone backbone and vinyl group.
- Key Differences: Functional Group: The silinanone’s ketone contrasts with the silyl ether’s Si–O–C linkage. Spectral Features: Trimethylsilyl protons in NMR (δ ~0 ppm, as in ) are characteristic of silyl groups, whereas silinanone’s carbonyl IR absorption (~1700 cm⁻¹) would differ from ether C–O stretches (~1100 cm⁻¹) .
Trimethyl-2-thienylsilane
- Structure : A thiophene derivative with a trimethylsilyl substituent.
- Key Differences: Electronic Effects: The silyl group on thiophene acts as an electron-donating moiety, directing electrophilic substitution to the α-position. In silinanones, the silyl groups may stabilize adjacent carbocations or influence ring-opening reactions . Applications: Thienylsilanes are used in cross-coupling reactions, while silinanones may serve as precursors for silicon-based polymers .
Boron-Silicon Hybrid: Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane**
- Structure : A silyl-protected boronate ester with an ethynyl linker.
- Key Differences: Reactivity: The boronate group enables Suzuki-Miyaura cross-coupling, whereas silinanones’ ketone could undergo nucleophilic additions or reductions.
Data Table: Comparative Properties of Key Compounds
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